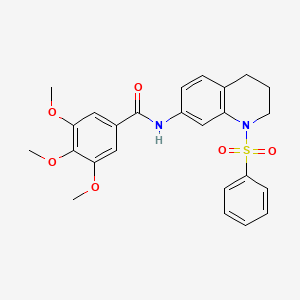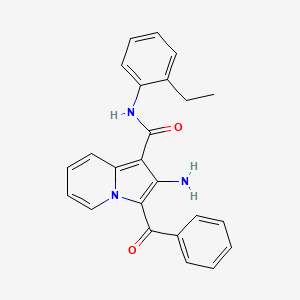![molecular formula C22H14BrN3 B2746697 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-77-2](/img/structure/B2746697.png)
8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is a chemical compound with the molecular formula C22H14BrN3 . It has an average mass of 400.271 Da and a monoisotopic mass of 399.037109 Da .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines, a class of compounds to which “this compound” belongs, has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .
Molecular Structure Analysis
1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]quinolines are diverse and depend on the specific substituents present in the molecule . The reactions can lead to various derivatives with different properties .
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Derivatives
A study focused on the synthesis and evaluation of derivatives related to 8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, showcasing the compound's potential in the development of new chemical entities. For example, the synthesis of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b]quinoxaline-2-yl)-2-pyrazoline derivatives revealed antiamoebic activity against Entamoeba histolytica, with some derivatives displaying better efficacy than the standard drug metronidazole, indicating their potential in therapeutic applications (Budakoti, Bhat, Athar, & Azam, 2008).
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives has shown significant alterations in fluorescence quantum efficiency and absorption band positions due to the introduction of fluorine atoms. This adjustment in basicity and resistance to proton donors enhances their application in fluorescent dyes and molecular sensors, demonstrating the impact of structural modification on the functional properties of these compounds (Szlachcic & Uchacz, 2018).
Molecular Logic Switches and Sensing
The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been identified as a versatile building block for constructing brightly fluorescent molecular sensors and logic switches. These compounds can integrate into systems operating via intramolecular charge transfer, exhibiting strong analyte-induced fluorescence enhancement or ratiometric dual emission. This adaptability highlights the chromophore's role in the development of molecular sensors for metal ion recognition, with implications for both analytical chemistry and potential therapeutic applications (Rurack, Danel, Rotkiewicz, Grabka, Spieles, & Rettig, 2002).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds in the quinolinyl-pyrazole family have been studied for their efficacy against various targets .
Mode of Action
It’s worth noting that certain synthesized compounds in the quinolinyl-pyrazole family have been screened for their class ii c-met inhibition activity . This suggests that these compounds may interact with their targets by inhibiting specific enzymes, thereby altering cellular processes.
Biochemical Pathways
The inhibition of c-met, as seen in related compounds , could potentially affect various cellular signaling pathways, leading to downstream effects such as altered cell growth and proliferation.
Result of Action
Related compounds in the quinolinyl-pyrazole family have been noted for their potential apoptosis-inducing activity , suggesting that these compounds may induce cell death as a result of their action.
Propiedades
IUPAC Name |
8-bromo-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3/c23-16-11-12-20-18(13-16)22-19(14-24-20)21(15-7-3-1-4-8-15)25-26(22)17-9-5-2-6-10-17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYHGQWWMWTNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

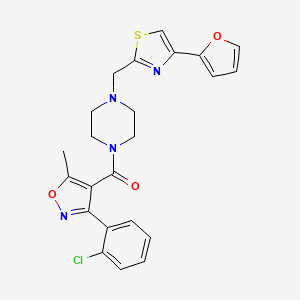
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2746618.png)
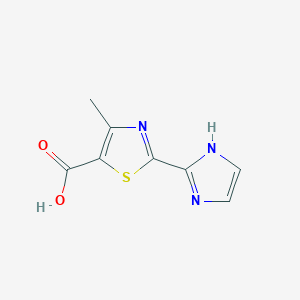
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2746621.png)
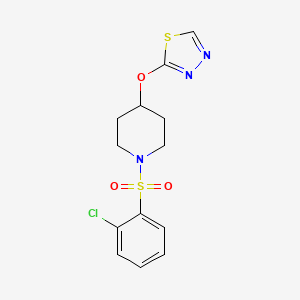
![2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2746624.png)
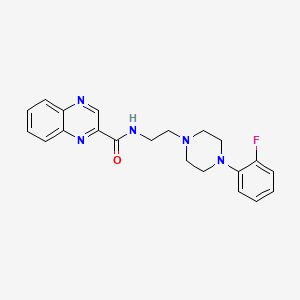
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)

